molecular formula C14H20O4 B078085 5,7-Dimethyladamantane-1,3-dicarboxylic acid CAS No. 13928-68-2

5,7-Dimethyladamantane-1,3-dicarboxylic acid

Cat. No. B078085
CAS RN: 13928-68-2
M. Wt: 252.31 g/mol
InChI Key: KGFHKUZOSKDAKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid and its derivatives often involves multi-step chemical processes. For example, the synthesis of 1,3-dimethyladamantane, which is closely related, was achieved with a total yield of 66.9% from perhydroacenaphthene using AlCl_3 as a catalyst. This process highlights the complexity and efficiency of synthesizing adamantane derivatives (Kong Li-chun, 2006).

Molecular Structure Analysis

The molecular structure of 5,7-Dimethyladamantane-1,3-dicarboxylic acid is pivotal for its chemical behavior. Studies on adamantane derivatives show complex hydrogen-bonded networks and crystal structures, demonstrating the significance of noncovalent interactions in defining the molecular structure and stability of such compounds (Shouwen Jin et al., 2011).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions, illustrating the reactivity of these compounds. For instance, the photoinitiated oxidation of 1,3-dimethyladamantane by air oxygen in the presence of metal complexes leads to the formation of several oxidation products, indicating the potential for structural rearrangement and chemical versatility of adamantane-based compounds (A. I. Nekhayev et al., 1995).

Physical Properties Analysis

The physical properties of adamantane derivatives, such as 1,3-dimethyladamantane, are characterized by specific phase transitions, melting points, and crystal structures. Spectroscopic studies have provided insights into the order-disorder phase transition, indicating significant changes in molecular motion and interactions within the crystal lattice (Yining Huang et al., 1991).

Chemical Properties Analysis

The chemical properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid reflect its reactivity and interaction with other molecules. Palladium-catalyzed C-H bond carboxylation, for instance, demonstrates the compound's ability to participate in complex chemical reactions, highlighting its utility in synthetic chemistry (Yinuo Wu et al., 2016).

Scientific Research Applications

  • Photoinitiated Oxidation of 1,3-Dimethyladamantane : UV irradiation of acetonitrile solutions of 1,3-dimethyladamantane leads to the formation of various products like ketones and alcohols, which indicates potential applications in photochemical synthesis and catalysis (Nekhayev, Zaikin, & Bagrii, 1995).

  • Synthesis of Aminocyclopentane-Dicarboxylic Acid : The synthesis of (1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid from derivatives of dimethyl malate demonstrates applications in the development of pharmaceuticals, specifically as a metabotropic glutamate receptor agonist (Ma, Ma, & Dai, 1997).

  • Synthesis of Diethanoic Acids : Oxidative addition of 1,1-dichloroethylene to 1,3-dimethyladamantane for producing diethanoic acids has applications in the synthesis of other functional derivatives, useful in material science and chemical synthesis (Butenko et al., 1992).

  • Process Safety Evaluation for Ritter Reaction : The reaction of 1,3-dimethyladamantane with sulfuric acid and acetonitrile was studied for process safety, indicating applications in industrial chemistry and chemical engineering (Veedhi & Babu, 2013).

  • Supramolecular Network Studies : Research on the noncovalent weak interactions between 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, such as 5,7-Dimethyladamantane-1,3-dicarboxylic acid, provides insights into supramolecular chemistry and crystal engineering (Jin, Liu, Wang, & Guo, 2011).

  • Low-Temperature Heat Capacities and Phase Transitions : Studies on the thermodynamic properties of 1,3-dimethyladamantane highlight applications in material science, particularly in understanding phase transitions and thermal properties (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).

  • Biomimetic Oxidation Studies : The biomimetic oxidation of 1,3-dimethyladamantane explores the selectivity of oxidation processes, relevant in organic chemistry and catalysis (Vasil'eva, Nekhaev, Shchapin, & Bagrii, 2006).

Safety And Hazards

The safety data sheet for 5,7-Dimethyladamantane-1,3-dicarboxylic acid indicates that it is classified as Acute Tox. 3 Oral according to GHS06 . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the substance comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

5,7-dimethyladamantane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHKUZOSKDAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385722
Record name 5,7-dimethyladamantane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyladamantane-1,3-dicarboxylic acid

CAS RN

13928-68-2
Record name 5,7-dimethyladamantane-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Saegusa, H Takazawa, H Morikawa - 2009 - kait.repo.nii.ac.jp
3, 5-Dimethyladamantyl unit-containing semi-alicyclic poly (o-hydroxy amide), precursor polymer of the polybenzoxazole, of high molecular weight was synthesized by the low-…
Number of citations: 1 kait.repo.nii.ac.jp
EI Bagrii, GB Maravin - Petroleum Chemistry, 2013 - Springer
Some esters of dimethyladamantanedicarboxylic acids with aliphatic alcohols and the ester of dimethyladamantanedicarbinol with an aliphatic acid have been synthesized, and their …
Number of citations: 26 link.springer.com
EI Bagrii, AI Nekhaev, AL Maksimov - Petroleum Chemistry, 2017 - Springer
The results of studies in the area of oxidative functionalization of hydrocarbons of the adamantane series over the last two decades have been summarized and oxidation, carbonylation, …
Number of citations: 31 link.springer.com

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